molecular formula C14H19NO B8433580 3-(1-Propyl-1,2,5,6-tetrahydropyridin-3-yl)-phenol

3-(1-Propyl-1,2,5,6-tetrahydropyridin-3-yl)-phenol

Cat. No.: B8433580
M. Wt: 217.31 g/mol
InChI Key: MWORWWZBFHCJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Propyl-1,2,5,6-tetrahydropyridin-3-yl)-phenol is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)phenol

InChI

InChI=1S/C14H19NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5-7,10,16H,2,4,8-9,11H2,1H3

InChI Key

MWORWWZBFHCJDQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC=C(C1)C2=CC(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.9 g of the product of Step A and 7.8 g of pyridinium hydrobromide was stirred under an inert atmosphere for 2 hours at 200° C. and was then cooled and taken up in water. The mixture was stirred until dissolution and was made alkaline by addition of ammonium hydroxide. The mixture was extracted with methylene chloride and the organic phase was washed with aqueous saturated sodium chloride solution, dried and evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with a 95-5 chloroform-methanol mixture. The solution was distilled to dryness under reduced pressure and the residue was taken up in methylene chloride. The solution was filtered and evaporated to dryness under reduced pressure to obtain 3.13 g of 3-(1-propyl-1,2,5,6-tetrahydropyridin-3-yl)-phenol.
Name
product
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
pyridinium hydrobromide
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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